molecular formula C15H16ClNO B3172394 3-Chloro-2-(3-phenylpropoxy)aniline CAS No. 946727-30-6

3-Chloro-2-(3-phenylpropoxy)aniline

Cat. No.: B3172394
CAS No.: 946727-30-6
M. Wt: 261.74 g/mol
InChI Key: XEKDWUDNWXTGHR-UHFFFAOYSA-N
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Description

3-Chloro-2-(3-phenylpropoxy)aniline is an aromatic amine derivative characterized by a chloro substituent at the 3-position and a 3-phenylpropoxy group at the 2-position of the aniline ring. Its IUPAC name is consistent across databases, with synonyms including the same structural descriptor . Key physicochemical properties include:

  • Molecular formula: Not explicitly stated in evidence, but inferred as C₁₅H₁₆ClNO based on substituents.
  • Hydrogen bond donors/acceptors: 1 donor (NH₂) and 2 acceptors (amine and ether oxygen) .
  • LogD (pH 5.5): Data unavailable in evidence, but structural analogs suggest moderate lipophilicity.

Properties

IUPAC Name

3-chloro-2-(3-phenylpropoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c16-13-9-4-10-14(17)15(13)18-11-5-8-12-6-2-1-3-7-12/h1-4,6-7,9-10H,5,8,11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKDWUDNWXTGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=C(C=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(3-phenylpropoxy)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions.

Another method involves the nucleophilic substitution of an appropriate precursor with aniline derivatives. This can be achieved through direct nucleophilic substitution or via aryne intermediates . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and substitution reactions, followed by purification techniques like distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(3-phenylpropoxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce corresponding quinones, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

3-Chloro-2-(3-phenylpropoxy)aniline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(3-phenylpropoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups . The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following analogs differ in substituent groups, impacting their physicochemical and functional properties:

Compound Name Substituent Group(s) Molecular Weight (g/mol) XLogP3 H-Bond Donors/Acceptors Key Applications Evidence Source
3-Chloro-2-(3-phenylpropoxy)aniline 3-phenylpropoxy ~261.8 (estimated) ~3.5 1 / 2 Pharmaceutical intermediates
N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline Additional chlorophenoxypropyl chain 395.9 N/A 1 / 3 Lab-scale synthesis
3-Chloro-2-(phenethyloxy)aniline Phenethyloxy 247.72 3.8 1 / 2 Research chemical
3-Chloro-2-[4-(tert-pentyl)phenoxy]aniline tert-Pentylphenoxy 289.8 5.6 1 / 2 Agrochemical research
3-Chloro-2-(2-naphthyloxy)aniline Naphthyloxy 269.72 4.6 1 / 2 Specialty synthesis
3-Chloro-2-(methylsulfanyl)aniline Methylthioether 173.67 2.9 1 / 1 Pesticide intermediates

Key Observations :

  • Lipophilicity: The tert-pentylphenoxy analog (XLogP3 = 5.6) is significantly more hydrophobic than the parent compound, likely due to the bulky tert-pentyl group . Thioether derivatives (e.g., methylsulfanyl, XLogP3 = 2.9) exhibit lower polarity than ether-linked analogs .
  • Synthetic Utility: The chlorophenoxypropyl derivative (MW 395.9) demonstrates modularity in adding functional groups for targeted drug discovery .

Physicochemical and Functional Implications

  • Solubility: Higher XLogP3 values correlate with reduced aqueous solubility, as seen in the tert-pentylphenoxy analog. This may limit bioavailability in drug development .
  • Hydrogen Bonding: All analogs retain one H-bond donor (NH₂), but acceptor counts vary.
  • Stability : Thioether-containing compounds (e.g., 3-chloro-2-(isopropylthio)aniline) may exhibit greater metabolic stability compared to ethers due to sulfur’s resistance to oxidative cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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